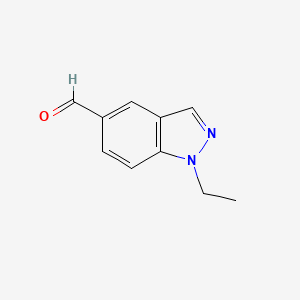

1-Ethyl-1H-indazole-5-carbaldehyde

Description

Contextual Significance of Indazole Scaffolds in Synthetic and Mechanistic Chemistry

Indazole, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, exists in two main tautomeric forms: 1H-indazole and 2H-indazole, with the 1H-tautomer being the more thermodynamically stable. This core structure is a cornerstone in the development of a vast array of biologically active compounds. unibo.it The versatility of the indazole scaffold allows for diverse functionalization, leading to derivatives with a wide spectrum of pharmacological properties.

The academic and industrial interest in indazole derivatives is underscored by their prevalence in numerous therapeutic agents. For instance, indazole-containing molecules have been investigated for their potential as anti-inflammatory, antimicrobial, anticancer, and antihypertensive agents. acs.org The ability of the indazole nucleus to act as a bioisostere for other aromatic systems, coupled with its capacity to engage in various biological interactions, makes it a frequent target in drug discovery programs. The development of efficient and regioselective synthetic methods to access functionalized indazoles is, therefore, a significant focus of contemporary organic chemistry research. unibo.it

Scope and Academic Focus of Research on 1-Ethyl-1H-indazole-5-carbaldehyde

While the broader indazole family is extensively studied, the academic focus on this compound is more specialized. This compound, with an ethyl group at the N1 position and a carbaldehyde (formyl group) at the 5-position, primarily serves as a crucial intermediate or building block in the synthesis of more complex molecules. Its chemical structure offers two key points for further chemical modification: the reactive aldehyde group and the potential for further substitution on the aromatic ring.

The aldehyde functionality is particularly valuable as it can readily participate in a variety of chemical transformations, such as reductive aminations, Wittig reactions, and condensations, to introduce diverse molecular fragments. The N-ethyl group, in turn, influences the compound's solubility and steric properties, which can be crucial for the biological activity of the final products.

A notable example of its application in academic research is in the synthesis of novel inhibitors of protein-protein interactions. Specifically, this compound has been utilized as a key reactant in the creation of a new small molecule disruptor of the RAD51-BRCA2 interaction, which is a target in pancreatic cancer research. acs.orgnih.gov In this context, the indazole moiety serves as a critical component of the final molecule's pharmacophore.

The synthesis of this compound itself is not extensively detailed in a large volume of academic papers but is accessible through established synthetic transformations. A common approach involves the N-alkylation of the parent 1H-indazole-5-carbaldehyde with an ethylating agent like ethyl bromide.

Below are the key properties of this compound:

| Property | Value |

| Molecular Formula | C₁₀H₁₀N₂O |

| Molecular Weight | 174.20 g/mol |

| CAS Number | 1354411-48-5 |

Detailed Research Findings

A significant application of this compound is demonstrated in a 2020 study published in the Journal of Medicinal Chemistry. The research focused on developing synthetic lethality in pancreatic cancer by discovering new RAD51-BRCA2 small molecule disruptors. In this study, this compound was used as a starting material in a multi-step synthesis. acs.orgnih.gov

The synthesis involved the reaction of this compound with another intermediate in a condensation reaction. The resulting product was then further modified to yield the final bioactive compound. The use of this compound highlights its role as a key building block for introducing the N-ethylated indazole motif into a larger, more complex molecular architecture. While the spectral data for this compound itself is not provided in this specific publication, the characterization of the subsequent product confirms the incorporation of the indazole fragment. For instance, the ¹H NMR data of the synthesized compound shows signals corresponding to the protons of the indazole ring system. acs.orgnih.gov

This research underscores the importance of this compound in the field of medicinal chemistry, particularly in the generation of novel therapeutic candidates. The ethyl group at the N1 position is a deliberate design choice, likely to modulate the physicochemical properties and biological activity of the final molecule. The aldehyde at the C5 position provides a convenient handle for synthetic elaboration, making it a valuable tool for chemists engaged in drug discovery.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H10N2O |

|---|---|

Molecular Weight |

174.20 g/mol |

IUPAC Name |

1-ethylindazole-5-carbaldehyde |

InChI |

InChI=1S/C10H10N2O/c1-2-12-10-4-3-8(7-13)5-9(10)6-11-12/h3-7H,2H2,1H3 |

InChI Key |

JKZHGCVILKXVAR-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C2=C(C=C(C=C2)C=O)C=N1 |

Origin of Product |

United States |

Reactivity and Mechanistic Investigations of 1 Ethyl 1h Indazole 5 Carbaldehyde

Reaction Pathways and Transformation Studies of Indazole Carbaldehydes

Indazole carbaldehydes are versatile intermediates in organic synthesis, capable of undergoing a variety of transformations. chemimpex.com The aldehyde functional group is a primary site of reactivity, allowing for a range of chemical modifications.

Common reaction pathways for indazole carbaldehydes include:

Oxidation: The carbaldehyde group can be oxidized to a carboxylic acid. This transformation is a key step in the synthesis of many indazole-based therapeutic agents.

Reduction: The aldehyde can be reduced to a primary alcohol. This can be achieved using various reducing agents, providing a route to hydroxymethyl-indazole derivatives.

Condensation Reactions: The aldehyde can participate in condensation reactions, such as the Knoevenagel and Wittig reactions, to form alkenes. nih.gov It can also react with amines to form imines, which can be further reduced to secondary amines.

Cyclization Reactions: The aldehyde can be a key functional group in the construction of new heterocyclic rings fused to the indazole core. nih.gov

While specific studies on 1-Ethyl-1H-indazole-5-carbaldehyde are not extensively documented, the general reactivity of indazole aldehydes suggests that it would readily undergo these transformations. For instance, the synthesis of 1H-indazole-3-carboxaldehyde derivatives has been optimized, highlighting the importance of this class of compounds as synthetic intermediates. nih.govrsc.org

Nucleophilic and Electrophilic Reactivity of Substituted Indazoles

The reactivity of the indazole ring itself is a crucial aspect of the chemistry of this compound. Indazoles can act as both nucleophiles and electrophiles, depending on the reaction conditions and the nature of the substituents. chemicalbook.com

Nucleophilic Character: The nitrogen atoms of the pyrazole (B372694) ring are the primary sites of nucleophilicity. In this compound, the N1 position is blocked by an ethyl group, which prevents reactions at this site. The N2 nitrogen, however, retains its nucleophilic character and can be protonated or alkylated under certain conditions. The 1H-tautomer of indazole is generally more stable than the 2H-tautomer. chemicalbook.comaustinpublishinggroup.com

Intramolecular and Intermolecular Reactions Involving the Indazole Moiety

The indazole moiety and its substituents can participate in both intramolecular and intermolecular reactions, leading to the formation of complex molecular architectures.

Intramolecular Reactions: The aldehyde group in this compound can potentially react with other parts of the molecule in intramolecular cyclization reactions. For example, if a suitable nucleophile were introduced at the 4-position, an intramolecular condensation could lead to a new fused ring system. Intramolecular amination reactions of N-tosylhydrazones have been used to synthesize 3-substituted indazoles. austinpublishinggroup.com

Intermolecular Reactions: The aldehyde group is a prime site for intermolecular reactions. As mentioned previously, it can react with a variety of external nucleophiles. The indazole ring itself can also participate in intermolecular reactions, such as cycloaddition reactions. organic-chemistry.org For example, 1,3-dipolar cycloaddition reactions have been used to synthesize 3-substituted indazoles. organic-chemistry.org

Influence of Substituents on Indazole Reactivity, particularly Ethyl and Carbaldehyde Groups

The ethyl and carbaldehyde groups have a profound influence on the reactivity of the indazole ring in this compound.

| Substituent | Position | Electronic Effect | Influence on Reactivity |

| Ethyl Group | N1 | Electron-donating (inductive effect) | Increases the electron density of the pyrazole ring, potentially enhancing the nucleophilicity of the N2 atom. It also directs electrophilic attack on the benzene (B151609) ring. |

| Carbaldehyde Group | C5 | Electron-withdrawing (inductive and resonance effects) | Deactivates the benzene ring towards electrophilic substitution and directs incoming electrophiles to the meta positions (C4 and C6). It also provides a site for nucleophilic attack. |

The combination of these two substituents creates a unique reactivity profile. The electron-donating ethyl group at N1 and the electron-withdrawing carbaldehyde group at C5 have opposing effects on the electron density of the benzene ring. This can lead to complex regiochemical outcomes in electrophilic substitution reactions.

Mechanistic Elucidation of Synthetic Transformations

The mechanisms of reactions involving indazoles have been the subject of numerous studies.

Electrophilic Substitution: The mechanism of electrophilic substitution on the indazole ring is similar to that of other aromatic compounds, proceeding through a resonance-stabilized carbocation intermediate (a sigma complex). The regioselectivity is determined by the electronic effects of the substituents.

Nucleophilic Substitution: Nucleophilic attack on the indazole ring is less common but can occur under specific conditions, particularly if there is a good leaving group present.

Reactions of the Aldehyde Group: The mechanisms of reactions involving the aldehyde group are well-established in organic chemistry. For example, the oxidation of the aldehyde to a carboxylic acid typically proceeds through a hydrate (B1144303) intermediate. The reduction to an alcohol involves the transfer of a hydride ion from a reducing agent.

Cyclization Reactions: The mechanisms of cyclization reactions are highly dependent on the specific reaction conditions and the nature of the reactants. They can proceed through a variety of pathways, including radical, pericyclic, or ionic mechanisms. For instance, the Cadogan cyclization, a method for synthesizing 2H-indazoles, has been mechanistically investigated, with evidence suggesting the involvement of N-oxide intermediates. escholarship.org

Computational and Theoretical Chemistry Studies on 1 Ethyl 1h Indazole 5 Carbaldehyde

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in predicting the electronic characteristics and reactivity of organic molecules.

Density Functional Theory (DFT) Applications in Indazole Chemistry

Density Functional Theory (DFT) has become a standard method for studying the properties of indazole derivatives due to its favorable balance between computational cost and accuracy. nih.govniscpr.res.in DFT calculations can accurately predict geometries, electronic structures, and spectroscopic properties of these heterocyclic systems. For instance, studies on various indazole derivatives have successfully employed DFT methods, such as B3LYP with basis sets like 6-311++G(d,p), to analyze their physicochemical properties. nih.govnih.gov These studies provide a solid foundation for understanding the behavior of 1-Ethyl-1H-indazole-5-carbaldehyde. DFT can be used to optimize the molecular geometry, calculate vibrational frequencies, and determine electronic properties, which are essential for predicting its reactivity and interactions.

Analysis of Frontier Molecular Orbitals (HOMO/LUMO) and Energy Gaps

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's reactivity. The HOMO is associated with the ability to donate electrons, while the LUMO is related to the ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A smaller energy gap suggests higher reactivity.

For this compound, the HOMO is expected to be distributed over the electron-rich indazole ring system, while the LUMO is likely to be localized on the electron-withdrawing carbaldehyde group. This distribution influences the molecule's susceptibility to electrophilic and nucleophilic attack. The ethyl group at the N1 position will also have a modest electronic effect on the frontier orbitals.

| Parameter | Predicted Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -2.0 |

| HOMO-LUMO Gap | 4.5 |

Note: The values in this table are representative and based on typical DFT calculations for similar aromatic aldehydes.

Global and Local Reactivity Descriptors (e.g., Fukui Functions, Electrophilicity, Nucleophilicity)

Local reactivity can be analyzed using Fukui functions, which identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. For this compound, the Fukui functions would likely indicate that the carbonyl carbon of the carbaldehyde group is the most electrophilic site, while the nitrogen atoms of the indazole ring and certain carbon atoms on the benzene (B151609) ring are potential nucleophilic centers.

| Descriptor | Formula | Predicted Value (eV) |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | 4.25 |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | 2.25 |

| Global Softness (S) | 1/(2η) | 0.22 |

| Electrophilicity Index (ω) | χ²/ (2η) | 4.01 |

Note: The values in this table are calculated from the representative HOMO/LUMO energies provided above.

Electrostatic Potential (ESP) Maps

Electrostatic Potential (ESP) maps are visual representations of the charge distribution in a molecule. nih.gov These maps are invaluable for predicting sites of electrophilic and nucleophilic attack. researchgate.net In an ESP map, regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. nih.gov

For this compound, the ESP map would be expected to show a significant negative potential around the oxygen atom of the carbonyl group, making it a prime site for protonation and attack by electrophiles. The area around the hydrogen atom of the aldehyde group and the protons of the ethyl group would exhibit a positive potential. The aromatic ring would show a more complex potential landscape, influenced by the fused pyrazole (B372694) ring and the substituents.

Mechanistic Insights through Theoretical Modeling

Theoretical modeling can be employed to investigate the mechanisms of reactions involving this compound. For example, in reactions such as nucleophilic addition to the carbonyl group, computational methods can be used to model the transition states and intermediates. This allows for the determination of activation energies and reaction pathways, providing a deeper understanding of the reaction kinetics and thermodynamics. Studies on the reaction of unsubstituted indazole with formaldehyde (B43269) have demonstrated the utility of such theoretical approaches in elucidating reaction mechanisms. nih.gov Similar methodologies could be applied to predict the outcomes of various synthetic transformations of this compound.

Tautomeric Equilibrium Analysis of 1H-Indazole Systems and Conformational Studies

Indazole and its derivatives can exist in different tautomeric forms, with the 1H- and 2H-tautomers being the most common. researchgate.net Computational studies have shown that for the parent indazole, the 1H-tautomer is thermodynamically more stable than the 2H-tautomer. nih.gov In the case of this compound, the presence of the ethyl group at the N1 position effectively "locks" the molecule in the 1H-tautomeric form, preventing tautomerization to the 2H form.

Conformational analysis of this compound would focus on the orientation of the ethyl and carbaldehyde groups relative to the indazole ring. The rotation around the single bonds connecting these groups to the ring would lead to different conformers with varying energies. Computational methods can be used to identify the most stable conformer and the energy barriers for rotation between different conformations. This information is crucial for understanding the molecule's shape and how it might interact with other molecules, such as in a biological receptor site.

Prediction of Spectroscopic Parameters via Theoretical Methods (e.g., GIAO calculations for NMR)

Theoretical and computational chemistry offers powerful tools for predicting the spectroscopic properties of molecules, providing valuable insights that complement experimental data. For compounds like this compound, methods such as Gauge-Including Atomic Orbital (GIAO) calculations are frequently employed to forecast Nuclear Magnetic Resonance (NMR) parameters with a high degree of accuracy.

The process typically involves:

Geometry Optimization: The first step is to determine the most stable three-dimensional structure of the molecule. This is achieved by performing geometry optimization calculations using a selected DFT functional (e.g., B3LYP) and a suitable basis set (e.g., 6-311++G(d,p)). nih.gov

Frequency Calculations: Following optimization, frequency calculations are performed to confirm that the obtained structure corresponds to a true energy minimum on the potential energy surface, characterized by the absence of imaginary frequencies.

NMR Chemical Shift Calculation: With the optimized geometry, the GIAO method is applied to calculate the isotropic magnetic shielding tensors for each nucleus. These absolute shielding values (σ) are then converted into chemical shifts (δ) relative to a standard reference compound, such as tetramethylsilane (B1202638) (TMS), using established linear regression equations. nih.gov The choice of the DFT functional and basis set can significantly influence the accuracy of the predicted chemical shifts. researchgate.net Studies on related heterocyclic compounds have shown that functionals like B3LYP, in combination with appropriate basis sets, can provide excellent agreement with experimental NMR data. nih.gov

For this compound, such calculations would yield predicted values for both ¹H and ¹³C NMR spectra. These theoretical spectra can be instrumental in assigning the signals in experimentally obtained spectra, especially for complex molecules where signal overlap or ambiguity may occur.

Although a dedicated computational study predicting the NMR spectra of this compound is not found in the reviewed literature, several research articles report its synthesis and provide experimental ¹H NMR data. For instance, in the synthesis of novel compounds for cancer research, this compound was used as a starting material, and its ¹H NMR spectrum was recorded in DMSO-d6. acs.orgunibo.it

The reported experimental chemical shifts provide a benchmark against which future theoretical predictions could be validated.

Spectroscopic Characterization Techniques for 1 Ethyl 1h Indazole 5 Carbaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and signal intensities, the precise arrangement of atoms within 1-Ethyl-1H-indazole-5-carbaldehyde can be determined.

Proton NMR (¹H NMR) spectroscopy reveals the number and electronic environment of hydrogen atoms in a molecule. In a study detailing the synthesis of novel compounds, partial ¹H NMR data for this compound in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) was reported. nih.govunibo.itacs.org The spectrum, recorded at 400 MHz, showed a singlet at δ 12.33 ppm, which can be attributed to the aldehydic proton, and another singlet at δ 8.09 ppm. nih.govunibo.itacs.org

A complete, predicted ¹H NMR spectrum would further delineate the signals for the ethyl group and the aromatic protons on the indazole ring. The ethyl group is expected to present as a quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons, a characteristic ethyl pattern. The chemical shift of the methylene protons directly attached to the nitrogen atom of the indazole ring would be influenced by the ring's electron density and anisotropy. The aromatic protons on the bicyclic indazole system would appear as a set of coupled signals, with their specific chemical shifts and coupling patterns determined by their positions relative to the electron-withdrawing aldehyde group and the ethylated nitrogen atom.

Table 1: Expected ¹H NMR Data for this compound

| Proton | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |

|---|---|---|---|

| Aldehyde (-CHO) | ~9.9 - 10.1 | Singlet | N/A |

| Indazole H-3 | ~8.1 - 8.3 | Singlet | N/A |

| Indazole H-4 | ~7.8 - 8.0 | Doublet | ~8.5 - 9.0 |

| Indazole H-6 | ~7.6 - 7.8 | Doublet of doublets | ~8.5-9.0, ~1.5-2.0 |

| Indazole H-7 | ~8.4 - 8.6 | Doublet | ~1.5 - 2.0 |

| Ethyl (-CH₂) | ~4.3 - 4.5 | Quartet | ~7.0 - 7.5 |

| Ethyl (-CH₃) | ~1.4 - 1.6 | Triplet | ~7.0 - 7.5 |

Note: This table is predictive and based on general principles and data from similar structures. Actual values may vary.

Carbon-13 NMR (¹³C NMR) spectroscopy provides information on the different carbon environments within a molecule. For this compound, the ¹³C NMR spectrum would display distinct signals for the aldehydic carbon, the carbons of the indazole ring, and the two carbons of the ethyl group. The aldehydic carbonyl carbon is expected to resonate at a significantly downfield chemical shift, typically in the range of 190-200 ppm. The carbons of the indazole ring will appear in the aromatic region (approximately 110-150 ppm), with their specific shifts influenced by the substituents. The two carbons of the ethyl group will be found in the aliphatic region of the spectrum.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Expected Chemical Shift (δ, ppm) |

|---|---|

| Aldehyde (C=O) | ~192 |

| Indazole C-3 | ~135 |

| Indazole C-3a | ~140 |

| Indazole C-4 | ~125 |

| Indazole C-5 | ~130 |

| Indazole C-6 | ~122 |

| Indazole C-7 | ~110 |

| Indazole C-7a | ~127 |

| Ethyl (-CH₂) | ~42 |

| Ethyl (-CH₃) | ~15 |

Note: This table is predictive and based on general principles and data from analogous compounds.

To unambiguously assign all proton and carbon signals and to confirm the regiochemistry of ethylation, advanced two-dimensional (2D) NMR techniques are employed. nih.govipb.pt Techniques such as Heteronuclear Single Quantum Coherence (HSQC) would correlate directly bonded proton and carbon atoms, while Heteronuclear Multiple Bond Correlation (HMBC) would reveal long-range (2-3 bond) correlations between protons and carbons. For instance, an HMBC experiment would show a correlation between the methylene protons of the ethyl group and the C-7a and C-3 carbons of the indazole ring, confirming the N-1 position of the ethyl group. nih.gov

Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to determine the spatial proximity of protons. A NOESY experiment on this compound would be expected to show a correlation between the methylene protons of the ethyl group and the proton at the H-7 position of the indazole ring, further confirming the N-1 substitution. nih.gov

Vibrational Spectroscopy Methodologies

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

Infrared (IR) spectroscopy is a valuable tool for identifying the presence of specific functional groups. In the IR spectrum of this compound, the most prominent and diagnostic absorption band would be that of the carbonyl (C=O) stretching vibration of the aldehyde group. This strong band is expected to appear in the region of 1690-1715 cm⁻¹. Other characteristic absorptions would include C-H stretching vibrations of the aromatic ring and the ethyl group (around 2850-3100 cm⁻¹), and C=C and C=N stretching vibrations of the indazole ring in the 1400-1600 cm⁻¹ region. The C-N stretching vibrations and various bending vibrations would also be present in the fingerprint region of the spectrum.

Table 3: Expected IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 2980 | Medium |

| Aldehyde C-H Stretch | ~2720 and ~2820 | Weak (often two bands) |

| Carbonyl (C=O) Stretch | 1690 - 1715 | Strong |

| Aromatic C=C and C=N Stretch | 1400 - 1600 | Medium to Strong |

| C-N Stretch | 1300 - 1350 | Medium |

Note: This table is predictive and based on general principles of IR spectroscopy.

Raman spectroscopy, a complementary technique to IR spectroscopy, is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, the Raman spectrum would also show the characteristic C=O stretch of the aldehyde, as well as distinct signals for the aromatic ring vibrations. The symmetric breathing modes of the indazole ring system are often strong in the Raman spectrum.

Mass Spectrometry (MS) Techniques for Molecular Identification

Mass spectrometry is an indispensable analytical technique that measures the mass-to-charge ratio of ions. It is a powerful tool for determining the molecular weight of a compound and can provide valuable information about its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) is a highly accurate method for determining the elemental composition of a molecule. By providing a precise mass measurement, often to four or more decimal places, HRMS can distinguish between compounds that have the same nominal mass but different elemental formulas.

For this compound (C₁₀H₁₀N₂O), HRMS would be utilized to confirm its elemental composition by comparing the experimentally measured mass with the theoretically calculated exact mass. This technique is crucial for unequivocally verifying the identity of a newly synthesized compound. While specific experimental HRMS data for this compound is not broadly published in available literature, the expected data would be presented as follows:

| Ion Type | Calculated m/z | Observed m/z |

| [M+H]⁺ | 175.0866 | Data not available |

This table illustrates the type of data obtained from HRMS analysis. The calculated m/z is based on the compound's molecular formula.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly useful for separating and identifying volatile and thermally stable compounds within a mixture.

| Retention Time (min) | Major Fragment Ions (m/z) |

| Data not available | Data not available |

This table is illustrative of the data that would be generated from a GC-MS analysis.

X-ray Diffraction Studies for Solid-State Structure Determination

While single-crystal X-ray diffraction data for this compound is not currently available in the Cambridge Structural Database (CSD) or other public repositories, a study on the closely related compound, 1-Ethyl-5-nitro-1H-indazole , provides valuable insight into the solid-state structure of such derivatives. nih.gov The crystallographic data for this related compound reveals key structural features that are likely to be similar in this compound.

In the study of 1-Ethyl-5-nitro-1H-indazole, the indazole ring system is essentially planar. nih.gov The ethyl group is observed to be nearly perpendicular to this plane. nih.gov The crystal packing is stabilized by intermolecular interactions, such as C-H···O hydrogen bonds, which form supramolecular chains. nih.gov

Crystallographic Data for the Related Compound 1-Ethyl-5-nitro-1H-indazole nih.gov

| Parameter | Value |

| Empirical Formula | C₉H₉N₃O₂ |

| Formula Weight | 191.19 |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 6.7563 (1) |

| b (Å) | 11.2307 (2) |

| c (Å) | 11.7323 (3) |

| V (ų) | 890.22 (3) |

| Z | 4 |

| Temperature (K) | 150 |

This data is for the related compound 1-Ethyl-5-nitro-1H-indazole and is presented to illustrate the type of information obtained from X-ray diffraction studies.

Electronic Circular Dichroism (ECD) Spectroscopy for Absolute Configuration Determination

Electronic Circular Dichroism (ECD) spectroscopy is a chiroptical technique used to determine the absolute configuration of chiral molecules. It measures the differential absorption of left and right circularly polarized light by a sample.

This compound itself is not chiral and therefore would not exhibit an ECD spectrum. However, if this compound were used as a precursor in the synthesis of a new chiral molecule, ECD spectroscopy would be a critical tool for determining the absolute stereochemistry of the resulting product. The experimental ECD spectrum would be compared with a theoretically calculated spectrum for a specific enantiomer to assign the absolute configuration. This analytical step is vital in medicinal chemistry, where the biological activity of a compound can be highly dependent on its stereochemistry.

| Wavelength (nm) | Δε (M⁻¹cm⁻¹) |

| Data not available | Data not available |

This table is illustrative and would be populated with experimental data for a chiral derivative of this compound.

Applications of 1 Ethyl 1h Indazole 5 Carbaldehyde in Advanced Chemical Research

Role as a Synthetic Intermediate and Building Block in Heterocyclic Chemistry

The primary and most documented application of 1-Ethyl-1H-indazole-5-carbaldehyde is its role as a key building block in the multi-step synthesis of complex heterocyclic molecules, particularly those with therapeutic potential. The aldehyde functional group is highly reactive and serves as a versatile handle for a variety of chemical transformations, including condensations, reductive aminations, and the formation of various carbon-carbon and carbon-nitrogen bonds.

A notable example of its use is in the synthesis of novel agents for cancer therapy. In a 2020 study published in the Journal of Medicinal Chemistry, researchers utilized this compound as a crucial intermediate in the creation of a new dihydroquinolone pyrazoline-based molecule. acs.org This resulting compound was designed to disrupt the protein-protein interaction between RAD51 and BRCA2, two key proteins involved in DNA repair. acs.orgnih.gov By inhibiting this interaction, the molecule can induce synthetic lethality in pancreatic cancer cells, particularly when used in combination with other targeted therapies like PARP inhibitors. acs.orgnih.gov The synthesis involved a base-catalyzed condensation reaction between the aldehyde group of this compound and a suitable methyl ketone to form an α,β-unsaturated aryl ketone, which was then further cyclized to create the final pyrazoline derivative. acs.org

Furthermore, a patent for acetamido-phenylbenzamide derivatives with potential applications in treating multi-drug resistant cancers also lists this compound as a reactant in the synthesis of one of the claimed compounds. google.com This underscores its value to medicinal chemists as a readily available starting material for generating libraries of novel compounds for biological screening. The ethyl group at the N1 position of the indazole ring can also play a role in modulating the physicochemical properties, such as solubility and metabolic stability, of the final compounds.

The reactivity of the aldehyde group in this compound is characteristic of indazole-5-carbaldehydes in general. These compounds are known to be valuable intermediates in the development of pharmaceuticals and agrochemicals due to their ability to undergo various chemical transformations, allowing for the introduction of diverse functional groups and the construction of complex molecular frameworks. chemimpex.com

Development of Indazole-Based Chemical Probes and Reagents

While specific research on the use of this compound for creating chemical probes is not extensively documented, the indazole scaffold itself is a promising platform for such applications. Chemical probes are small molecules used to study and manipulate biological systems. The structural features of this compound make it a suitable candidate for derivatization into fluorescent probes or other molecular tools.

For instance, the aldehyde group can be reacted with fluorescent hydrazines or amines to generate brightly colored or fluorescent hydrazones or Schiff bases. These derivatives could potentially be used for bio-imaging applications, allowing researchers to visualize cellular structures or track the localization of specific targets. The indazole ring system itself can contribute to the photophysical properties of such probes. The development of fluorescent probes from related indazole derivatives, such as 1-methyl-1H-indazole-5-carbaldehyde, for biological imaging has been noted as a promising area of research.

Exploration of Indazole Scaffolds in Material Sciences

The application of indazole derivatives is not limited to the life sciences. The electronic properties of the indazole ring system make it an interesting component for the development of novel materials. While direct studies on this compound in material science are not prevalent, the parent compound, 1H-indazole-5-carbaldehyde, has been noted for its potential to be incorporated into polymers and other materials to enhance their properties. chemimpex.com

The conjugated system of the indazole ring can be extended through reactions of the aldehyde group, leading to the formation of dyes or other chromophoric systems. Such derivatives could have applications in areas like organic light-emitting diodes (OLEDs) or as components of photosensitive materials. The ethyl group in this compound could influence the solubility and processing characteristics of such materials.

Computational Studies on Non-Traditional Applications (e.g., Corrosion Inhibition)

Computational chemistry provides a powerful tool for predicting the properties and potential applications of molecules. While specific computational studies on this compound are not widely published, research on related indazole derivatives has demonstrated their potential as corrosion inhibitors.

These studies often use Density Functional Theory (DFT) to calculate quantum chemical parameters that correlate with a molecule's ability to adsorb onto a metal surface and protect it from corrosion. The presence of heteroatoms (nitrogen) and the aromatic ring system in the indazole core are key features that contribute to this potential application. The aldehyde group in this compound offers an additional site for interaction with metal surfaces. It is plausible that computational modeling of this specific molecule would reveal similar or enhanced corrosion inhibition properties compared to other indazole derivatives.

Derivatization for Exploration of Novel Chemical Spaces

The true value of a building block like this compound lies in its potential for derivatization to explore novel chemical spaces. The aldehyde functionality is a gateway to a vast array of chemical reactions, allowing for the systematic modification of the molecule and the generation of compound libraries.

Key reactions that can be performed on this compound include:

Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid, 1-Ethyl-1H-indazole-5-carboxylic acid, which can then be used in amide coupling reactions to create a wide range of amides.

Reduction: The aldehyde can be reduced to the corresponding alcohol, (1-Ethyl-1H-indazol-5-yl)methanol. This alcohol can be further functionalized, for example, by conversion to an ether or an ester.

Wittig Reaction and related olefination reactions: These reactions allow for the conversion of the aldehyde into an alkene, providing a route to compounds with different carbon skeletons.

Condensation Reactions: As seen in its use in the synthesis of the RAD51-BRCA2 disruptor, the aldehyde readily undergoes condensation with various nucleophiles to form imines, hydrazones, and other related structures.

Each of these derivatization pathways opens up the possibility of creating new molecules with unique biological or material properties, further highlighting the importance of this compound as a versatile starting material in chemical research.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-Ethyl-1H-indazole-5-carbaldehyde, and how can reaction conditions be optimized?

- Methodology : The Vilsmeier-Haack reaction is a common approach for synthesizing aromatic aldehydes, as demonstrated in analogous pyrazole-carbaldehyde systems . Key parameters include:

- Reagents : Use of DMF/POCl₃ as the formylating agent.

- Temperature : Controlled heating (typically 60–80°C) to avoid side reactions.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the aldehyde.

- Yield optimization : Adjust stoichiometry of the ethylating agent (e.g., ethyl iodide) and monitor reaction progress via TLC.

Q. How should researchers safely handle this compound in the laboratory?

- Safety protocols :

- Ventilation : Use fume hoods to minimize inhalation risks.

- PPE : Nitrile gloves and safety goggles, as aldehydes can cause skin/eye irritation .

- Storage : Keep in airtight containers at –20°C to prevent degradation.

- Waste disposal : Neutralize with dilute sodium bisulfite before disposal .

Q. What spectroscopic and crystallographic techniques are essential for characterizing this compound?

- Characterization workflow :

- NMR : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to confirm aldehyde proton (δ ~10 ppm) and ethyl group integration .

- Mass spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]⁺.

- XRD : Single-crystal X-ray diffraction (via SHELXL ) for unambiguous structural confirmation. Use WinGX for data processing and ORTEP for visualization.

Advanced Research Questions

Q. How can crystallographic refinement challenges (e.g., disorder, twinning) be resolved using SHELXL?

- Refinement strategies :

- Disordered groups : Apply PART and SIMU restraints to model split positions .

- Twinning detection : Use the BASF parameter in SHELXL to refine twin laws .

- Validation : Cross-check with Rint and CC1/2 metrics. For severe cases, reprocess raw data with SHELXD .

Q. How do researchers address contradictions between spectroscopic data (e.g., NMR vs. MS) or crystallographic results?

- Analytical reconciliation :

- NMR impurities : Compare integration ratios with MS purity. If MS shows >95% purity, NMR signals may stem from solvent or residual reagents .

- Crystallographic anomalies : Verify unit cell parameters against known analogs (e.g., imidazole-carbaldehydes ) and re-examine space group assignment using SHELXT .

Q. What strategies improve synthetic yield and purity for derivatives of this compound?

- Optimization approaches :

- Catalyst screening : Test bases (e.g., K₂CO₃ vs. Cs₂CO₃) in nucleophilic substitution reactions .

- Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance aldehyde stability .

- Scale-up considerations : Use flow chemistry to mitigate exothermic risks during ethylation.

Notes for Reproducibility

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.